![molecular formula C29H45N11O8 B1434723 (Pyr1)-Opiorphin trifluoroacetate CAS No. 1189350-60-4](/img/structure/B1434723.png)
(Pyr1)-Opiorphin trifluoroacetate
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Overview
Description
“(Pyr1)-Opiorphin trifluoroacetate” is a variant of the peptide “Apelin-13” with a posttranslationally modified pyroglutamyl (pGlu, pE) at the N-terminus instead of glutamine (Gln, Q) . It is a major apelin form in human plasma and heart . The compound is a white to beige powder with a molecular weight of 1533.80 (free base basis) and is stored at -20°C .
Molecular Structure Analysis
The molecular structure of “(Pyr1)-Opiorphin trifluoroacetate” is likely to be complex due to its peptide nature. The empirical formula is C69H108N22O16S · xC2HF3O2 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“(Pyr1)-Opiorphin trifluoroacetate” is a white to beige powder . The compound has a molecular weight of 1533.80 (free base basis) .properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N11O8/c30-28(31)34-12-4-8-17(37-24(44)18-10-11-22(42)36-18)23(43)39-20(14-16-6-2-1-3-7-16)25(45)40-21(15-41)26(46)38-19(27(47)48)9-5-13-35-29(32)33/h1-3,6-7,17-21,41H,4-5,8-15H2,(H,36,42)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t17-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRLOHOSXHVRN-SXYSDOLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N11O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyr1)-Opiorphin trifluoroacetate |
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